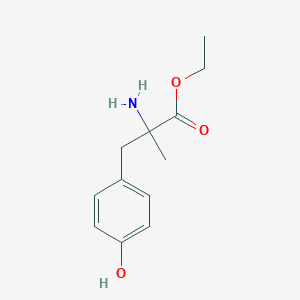

乙酸乙酯 2-氨基-3-(4-羟基苯基)-2-甲基丙酸 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate involves various strategies based on the type of catalyst used in the reactions . Another study discusses the synthesis of azo dye derivatives incorporating heterocyclic scaffolds .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, the structure of 2-Amino-3-(4-hydroxyphenyl)-propanoic acid, which shares some similarities with the compound , has been extensively studied .科学研究应用

反应和合成

- 与亲核试剂的反应: 2-叠氮基丙烯酸乙酯是一种与 2-氨基-3-(4-羟基苯基)-2-甲基丙酸乙酯相关的化合物,在用硫酚或乙醇钠处理后,可以转化为具有各种取代基的 2-氨基丙烯酸乙酯,展示了该化合物的反应性和创造不同化学结构的潜力 (Kakimoto, Hiyama, 1982)。

晶体堆积和相互作用

- N⋯π 和 O⋯π 相互作用: (2Z)-2-氰基-3-[(4-乙氧基苯基)氨基]丙-2-烯酸乙酯与所讨论的化合物密切相关,在其晶体堆积中利用了罕见的 N⋯π 相互作用,提供了对非传统氢键和分子组织策略的见解 (Zhang, Wu, Zhang, 2011)。

药理研究

- β-肾上腺素受体活性差异: 通过添加甲基或乙基基团对密切相关的化合物 1-(3,4-二羟基苯基)-2-氨基乙醇进行结构修饰,会影响拟交感活性。这表明可以通过微小的结构变化来调节药理作用,这与设计针对 β-肾上腺素受体的化合物有关 (Lands, Ludueña, Buzzo, 1967)。

合成应用

- 酶促拆分和水解: 使用超声波浴和特定酶对结构上类似于 2-氨基-3-(4-羟基苯基)-2-甲基丙酸乙酯的 3-羟基-3-苯基丙酸乙酯进行酶促水解,突出了生物催化在合成过程中实现所需立体化学结果中的作用 (Ribeiro, Passaroto, Brenelli, 2001)。

未来方向

The future directions for the study of Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate and similar compounds are promising. For instance, recent strategies in the synthesis of thiophene derivatives highlight the potential for further exploration and development of these compounds . Additionally, the synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives suggest potential future directions in drug discovery .

属性

IUPAC Name |

ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-11(15)12(2,13)8-9-4-6-10(14)7-5-9/h4-7,14H,3,8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBRGLHBHNJNHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2760780.png)

![Ethyl 2-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2760781.png)

![3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2760783.png)

![N-mesityl-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2760784.png)

![(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B2760786.png)

![2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B2760790.png)

![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)

![8-tert-Butyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2760797.png)

![7-(4-chlorophenyl)-5-phenyl-N-(o-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2760802.png)